Furfuryl isobutyrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
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Properties
CAS No. |
6270-55-9 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
furan-2-ylmethyl 2-methylpropanoate |
InChI |
InChI=1S/C9H12O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
SZWUNATWHPNXKD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OCC1=CC=CO1 |
Canonical SMILES |
CC(C)C(=O)OCC1=CC=CO1 |
Other CAS No. |
6270-55-9 |
Origin of Product |
United States |
Chemical Reactions Analysis
Diels-Alder Reaction with 1,8-Dimaleimide-3,6-dioxaoctane (DMDOO)
Furfuryl isobutyrate reacts with bismaleimides like DMDOO via a [4+2] cycloaddition to form thermally reversible adducts. This reaction is central to its utility in dynamic covalent chemistry.
Key Findings:
-
Reaction Conditions : Conducted in dichloromethane (DCM) at 20°C for 160 hours, yielding a DA adduct with 78:22 endo:exo selectivity .
-
Mechanism : The furan ring acts as the diene, while the maleimide group in DMDOO serves as the dienophile. The endo preference arises from secondary orbital interactions between the furan’s oxygen and the maleimide’s π-system .
-
Retro-Diels-Alder : Under mild conditions (e.g., fast-atom bombardment mass spectrometry), the adduct undergoes partial retro-DA decomposition, releasing this compound .
Spectroscopic Evidence:
-
¹H NMR :
-
¹³C NMR : New signals at 175.5 ppm (C=O maleimide) and 48.8–53.1 ppm (bridging carbons) confirm adduct formation .
Kinetic Analysis and Solvent Effects
The DA reaction follows second-order kinetics, with solvent polarity significantly influencing reaction rates.
Kinetic Data:
| Solvent System | Rate Constant (k, ×10⁻⁵ dm³ mol⁻¹ s⁻¹) | Conversion (70 hours) |
|---|---|---|
| CDCl₃ | 1.25 | 25.7% |
| D₂O:d₆-DMSO (1:4) | 4.83 | 70.0% |
Interpretation : Polar aprotic solvents like DMSO enhance reaction rates by stabilizing the transition state through dipole interactions .
Rate Equation:
where = maleimide concentration at time , and = initial concentration (0.28 M) .
Comparative Reactivity
This compound’s reactivity contrasts with simpler furans due to steric and electronic effects from the isobutyryl group:
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